2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 139962-68-8
VCID: VC21236833
InChI: InChI=1S/C14H12N2O/c1-17-12-6-4-10(5-7-12)13-9-11-3-2-8-15-14(11)16-13/h2-9H,1H3,(H,15,16)
SMILES: COC1=CC=C(C=C1)C2=CC3=C(N2)N=CC=C3
Molecular Formula: C14H12N2O
Molecular Weight: 224.26 g/mol

2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

CAS No.: 139962-68-8

Cat. No.: VC21236833

Molecular Formula: C14H12N2O

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine - 139962-68-8

Specification

CAS No. 139962-68-8
Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
IUPAC Name 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C14H12N2O/c1-17-12-6-4-10(5-7-12)13-9-11-3-2-8-15-14(11)16-13/h2-9H,1H3,(H,15,16)
Standard InChI Key SHISXEDJQZVJAL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CC3=C(N2)N=CC=C3
Canonical SMILES COC1=CC=C(C=C1)C2=CC3=C(N2)N=CC=C3

Introduction

Chemical Structure and Physical Properties

2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine features a bicyclic core consisting of a pyrrole ring fused to a pyridine ring (pyrrolo[2,3-b]pyridine scaffold), with a 4-methoxyphenyl group attached at the 2-position. The molecular formula is C14H12N2O with a molecular weight of 224.26 g/mol . This heterocyclic compound exists as a crystalline solid under standard conditions and demonstrates distinctive spectroscopic properties due to its conjugated aromatic system.

The structure can be described as having three key components:

  • The pyrrolo[2,3-b]pyridine core (7-azaindole) serving as the main scaffold

  • A 4-methoxyphenyl substituent at the 2-position introducing additional functionality

  • A pyrrole NH group capable of participating in hydrogen bonding

This arrangement creates a molecule with specific electronic properties that contribute to its biological activity profile and binding characteristics with target proteins.

Synthetic Methods

The synthesis of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine primarily involves palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This synthetic approach employs the reaction between an aryl halide and an organoboron compound, typically 4-methoxyphenylboronic acid or its derivatives.

Suzuki-Miyaura Coupling

The most common synthetic route employs a palladium-catalyzed Suzuki-Miyaura cross-coupling at the C-2 position of a 2-halo-pyrrolopyridine intermediate. This method typically requires:

  • A palladium catalyst (such as Pd(PPh3)4 or Pd(dppf)Cl2)

  • A base (commonly potassium carbonate)

  • A suitable solvent system (often ethanol or DMF/water mixtures)

  • Elevated temperatures (80-100°C)

Biological Activities

FGFR Inhibition

One of the most significant biological activities of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives is their ability to inhibit fibroblast growth factor receptors (FGFRs). Research has demonstrated that compounds with the pyrrolo[2,3-b]pyridine scaffold exhibit potent inhibitory activity against multiple FGFR subtypes .

Studies by Su et al. revealed that structurally similar derivatives demonstrated remarkable FGFR inhibitory activity, with some compounds achieving IC50 values in the low nanomolar range (Table 1) .

Table 1. FGFR Inhibitory Activity of Selected Pyrrolo[2,3-b]pyridine Derivatives
Compound
----------
4h

The potent FGFR inhibitory activity demonstrates high ligand efficiency, with significant improvements compared to reference compounds (ligand efficiency increased from 0.13 to 0.44) .

PDE4B Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated selective and potent phosphodiesterase 4B (PDE4B) inhibition. Studies on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives revealed their potential as therapeutic agents with reduced side effects compared to non-selective PDE4 inhibitors .

Compound 11h from one study exhibited acceptable in vitro ADME properties and significantly inhibited TNF-α release from macrophages exposed to pro-inflammatory stimuli, including lipopolysaccharide (LPS) and the synthetic bacterial lipopeptide Pam3Cys . This selective inhibition of PDE4B over PDE4D is particularly important, as PDE4D inhibition is associated with adverse effects such as nausea and emesis.

Anticancer Properties

The anticancer properties of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine and related derivatives have been extensively investigated. In vitro studies with similar compounds have demonstrated multi-faceted anticancer activity :

  • Inhibition of cancer cell proliferation through cell cycle arrest

  • Induction of apoptosis via multiple pathways

  • Inhibition of cell migration and invasion

  • Modulation of tumor microenvironment

For example, compound 4h from Su et al.'s study inhibited breast cancer 4T1 cell proliferation in a concentration-dependent manner and induced apoptosis. Additionally, it significantly reduced colony formation and inhibited the migration and invasion of 4T1 cells .

The mechanism underlying these effects involves multiple molecular targets and pathways, as shown in Table 2.

Table 2. Molecular Targets and Anticancer Mechanisms
Target/Pathway
----------------
Cell Proliferation
Apoptosis
Cell Migration/Invasion

Other Biological Activities

Additional biological activities reported for related pyrrolo[2,3-b]pyridine derivatives include:

  • Antimicrobial activity: Some derivatives exhibit significant antibacterial activity against pathogens like Pseudomonas aeruginosa and antifungal activity against Cryptococcus neoformans.

  • Calcium channel antagonism: Related compounds have demonstrated calcium channel antagonistic properties, inhibiting the influx of extracellular calcium ions through L-type voltage-dependent calcium channels.

  • PARP-1 inhibition: Interaction with Poly (ADP-ribose) polymerase 1 (PARP-1) has been observed, leading to DNA damage accumulation and activation of apoptotic pathways in cancer cells.

Mechanism of Action

FGFR Inhibition Mechanism

The mechanism by which 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine inhibits FGFRs involves specific interactions with the kinase domain. Based on molecular docking studies and crystal structure analyses:

  • The pyrrolo[2,3-b]pyridine core serves as a hinge binder, forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of FGFR1 .

  • The 4-methoxyphenyl group occupies a hydrophobic pocket in the enzyme, enhancing binding affinity through hydrophobic interactions.

  • Additional substituents, when present, can form hydrogen bonds with specific amino acid residues like G485 and D641, further improving potency and selectivity .

This mechanism classifies the compound as an ATP-competitive inhibitor, preventing ATP binding and subsequent phosphorylation events in the FGFR signaling cascade.

PDE4B Inhibition Mechanism

For PDE4B inhibition, the compound:

  • Binds to the catalytic domain of PDE4B

  • Prevents the hydrolysis of cyclic adenosine monophosphate (cAMP)

  • Leads to increased intracellular cAMP levels

  • Results in downstream anti-inflammatory effects through modulation of various signaling pathways

The selectivity for PDE4B over other PDE4 isoforms (particularly PDE4D) is achieved through specific interactions with unique residues in the binding pocket of PDE4B.

Anticancer Mechanism

The anticancer activity of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine derivatives operates through multiple mechanisms:

  • Inhibition of FGFR signaling: Blocking FGFR activation prevents downstream signaling events involved in cell proliferation, survival, and migration .

  • Modulation of cell cycle regulators: Studies have shown that related compounds can downregulate cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

  • Induction of apoptosis: Both intrinsic and extrinsic apoptotic pathways can be activated, as evidenced by changes in apoptotic markers .

  • Inhibition of matrix metalloproteinases: Compound 4h demonstrated ability to decrease MMP9 expression and increase TIMP2 expression, thereby inhibiting cancer cell invasion and metastasis .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is crucial for optimizing its biological activities. Key structural features influencing activity include:

Core Scaffold

The pyrrolo[2,3-b]pyridine core is essential for biological activity, serving as a hinge-binding motif in kinase inhibition. Modifications to this core generally result in altered activity profiles:

  • Replacing the pyrrolo[2,3-b]pyridine with other heterocycles like thieno[2,3-b]pyrazine led to inactive compounds in PDE inhibition studies .

  • Removing the pyridine nitrogen to create 1H-benzo[d]imidazole resulted in ~3-fold loss of activity, demonstrating the importance of the nitrogen positioning .

4-Methoxyphenyl Group

The 4-methoxyphenyl group at the 2-position contributes significantly to binding affinity and selectivity:

  • The methoxy substituent can form hydrogen bonds with specific residues in target proteins.

  • The position of attachment (2-position vs. 1-position) critically affects the binding mode and resulting biological activity, as seen when comparing 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine with 1-(4-methoxyphenyl)pyrrolo[2,3-b]pyridine .

  • Modifications to the methoxy group or its position on the phenyl ring modulate activity and physicochemical properties.

N-H Group of Pyrrole

The N-H group of the pyrrole ring contributes to hydrogen bonding interactions:

  • N-methylation of the pyrrole nitrogen generally reduces activity but may improve metabolic stability.

  • Protection of the N-H group is often necessary during synthesis but must be removed in the final product to maintain optimal activity .

Comparative Analysis with Similar Compounds

Several structurally related compounds share similarities with 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine, each with distinct properties and activities:

Table 3. Comparison of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine with Related Compounds
Compound
----------
1-(4-methoxyphenyl)pyrrolo[2,3-b]pyridine
2-(4-methoxyphenyl)pyridine
1H-pyrrolo[2,3-b]pyridine-2-carboxamide
1H-pyrrolo[3,2-c]pyridine analogs

These structural variations significantly impact the biological profile, highlighting the importance of precise molecular design in achieving desired pharmacological effects.

Current Research and Future Directions

Current research on 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine and related compounds focuses on:

Synthetic Methodology Advancement

Recent advances in synthetic methodology include:

  • Development of chemoselective cross-coupling approaches that allow for regioselective functionalization

  • Optimization of reaction conditions to improve yields and reduce side products

  • Exploration of novel protecting group strategies for sensitive moieties during synthesis

Medicinal Chemistry Optimization

Medicinal chemistry efforts are directed toward:

  • Fine-tuning the structure to enhance potency and selectivity against specific targets

  • Improving pharmacokinetic properties through strategic modifications

  • Reducing potential toxicity and off-target effects

Therapeutic Applications Development

The development of therapeutic applications is progressing in several areas:

  • Cancer therapy: Exploring the potential of these compounds as standalone anticancer agents or in combination with established therapies

  • Anti-inflammatory applications: Investigating their use in inflammatory conditions through PDE4B inhibition

  • Novel indications: Exploring applications in other disease areas based on emerging understanding of target biology

Advanced Biological Evaluation

More sophisticated biological evaluations are being conducted:

  • In vivo efficacy studies in relevant animal models of disease

  • Investigation of pharmacodynamic biomarkers to monitor target engagement

  • Combination studies with standard-of-care treatments to identify synergistic effects

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